5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine
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Overview
Description
5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine is a complex organic compound that features a quinazoline core, a triazolopyridine moiety, and a difluoromethylpiperidine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
One common synthetic route involves the use of enaminonitriles and benzohydrazides under microwave irradiation to form the triazolopyridine ring . The quinazoline core can be synthesized through a series of condensation reactions, and the final compound is obtained by coupling the intermediate products under specific reaction conditions.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The halogen atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety is known to act as an inhibitor of certain kinases, while the quinazoline core can modulate receptor activity. The difluoromethylpiperidine group enhances the compound’s binding affinity and selectivity for its targets. The overall effect is the inhibition of specific signaling pathways, leading to the desired therapeutic outcomes.
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives and triazolopyridine-containing molecules. These compounds share structural similarities but differ in their specific substituents and functional groups. For example:
Gefitinib: A quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor.
Erlotinib: Another quinazoline-based EGFR inhibitor with a different substitution pattern.
Triazolopyridine derivatives: Various compounds with different substituents on the triazolopyridine ring, leading to diverse biological activities.
The uniqueness of 5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine lies in its specific combination of functional groups, which confer distinct biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C28H27F2N7O3 |
---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine |
InChI |
InChI=1S/C28H27F2N7O3/c1-17-10-18(4-5-22(17)39-19-6-9-37-25(13-19)32-16-34-37)35-27-26-21(31-15-33-27)11-20(38-3)12-23(26)40-24-7-8-36(2)14-28(24,29)30/h4-6,9-13,15-16,24H,7-8,14H2,1-3H3,(H,31,33,35)/t24-/m0/s1 |
InChI Key |
IDQNCHCNBVCUHC-DEOSSOPVSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC2=NC=NC3=C2C(=CC(=C3)OC)O[C@H]4CCN(CC4(F)F)C)OC5=CC6=NC=NN6C=C5 |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=NC3=C2C(=CC(=C3)OC)OC4CCN(CC4(F)F)C)OC5=CC6=NC=NN6C=C5 |
Origin of Product |
United States |
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